N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S2/c16-14(10-3-5-18-8-10)15-7-12-6-11(9-19-12)13-2-1-4-17-13/h1-6,8-9H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRBANBNRLCOBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with furan derivatives under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and furan rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives.
Scientific Research Applications
Synthesis of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide
The synthesis of this compound typically involves the formation of an amide bond between thiophene derivatives and furan-containing amines. The reaction conditions play a crucial role in optimizing yield and purity. Common solvents used include dimethylformamide (DMF) and dichloromethane, which enhance solubility and reactivity.
Synthetic Route Overview:
| Step | Reagents | Conditions |
|---|---|---|
| 1 | Thiophene-2-carboxylic acid | Heat with furan-2-ylmethylamine in DMF |
| 2 | Acid catalyst (if necessary) | Stirring at controlled temperature |
| 3 | Purification | Column chromatography to isolate product |
This compound has shown promise in various biological applications, particularly as an enzyme inhibitor.
Key Biological Targets:
- Urease Inhibition: This compound exhibits significant inhibitory effects against urease, which plays a crucial role in nitrogen metabolism. Inhibition studies have demonstrated its potential in treating conditions related to urease activity.
- Acetylcholinesterase Inhibition: It also shows activity against acetylcholinesterase, impacting neurotransmission pathways. This suggests potential applications in neuropharmacology.
Anticancer Properties
Research indicates that compounds with similar structures can inhibit cancer cell proliferation. This compound may interact with key enzymes involved in cancer metabolism, potentially leading to reduced growth rates in cancerous cells.
Mechanism of Action:
The mechanism likely involves:
- Enzyme Inhibition: Targeting enzymes critical for nucleotide synthesis or DNA repair.
- Induction of Apoptosis: Triggering programmed cell death pathways.
Anti-inflammatory Effects
The compound's structure suggests it may possess anti-inflammatory properties. Similar heterocyclic compounds have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).
Hypothesized Mechanisms:
- Reactive Oxygen Species Regulation: Modulating oxidative stress levels within cells.
- Receptor Modulation: Interacting with receptors involved in inflammatory signaling pathways.
Materials Science Applications
Beyond biological applications, this compound is also being explored for its electronic properties in materials science. Its unique structure allows for potential use in organic semiconductors and photovoltaic devices.
Potential Uses:
| Application Area | Description |
|---|---|
| Organic Electronics | Potential as a semiconductor material due to electronic properties. |
| Photovoltaics | Possible application in solar cell technology. |
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds, providing insights into the potential of this compound:
- Study on Urease Inhibitors : A study demonstrated that derivatives with similar structures showed significant urease inhibition, suggesting potential therapeutic applications for treating infections caused by urease-producing bacteria.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that compounds with furan and thiophene rings could reduce cell viability significantly, warranting further investigation into their anticancer mechanisms.
- Inflammation Models : Preclinical models showed that related compounds could reduce markers of inflammation, indicating potential for development into anti-inflammatory agents.
Mechanism of Action
The mechanism of action of N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological receptors, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes or receptors involved in cell signaling, leading to therapeutic effects such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Thiophene Carboxamide Derivatives
Key Observations:
- Substituent Effects : The presence of electron-withdrawing groups (e.g., nitro in ) or electron-donating groups (e.g., furan in the target compound) modulates electronic properties and bioactivity.
- Synthetic Complexity : The target compound’s synthesis may require multi-step coupling, similar to ’s use of ethylene glycol and aromatic amines for analogous thiophene carboxamides .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is estimated at ~365 g/mol (based on C₁₉H₁₄N₂O₂S₂), lighter than nitro-substituted analogs (e.g., 442 g/mol in ).
- Solubility : Furan’s oxygen atom may improve aqueous solubility compared to purely hydrophobic derivatives (e.g., phenyl-substituted compounds in ).
Biological Activity
N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-3-carboxamide is a compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H11NO2S2, with a molecular weight of approximately 289.37 g/mol. The compound features a unique structure that combines furan and thiophene rings, which are known for their biological activities.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antimicrobial, antifungal, and anticancer agent. Below are summarized findings from recent research:
Antimicrobial Activity
This compound has demonstrated promising antimicrobial properties against a range of bacterial strains. In vitro studies have shown that it exhibits significant inhibitory effects on Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 15.625 to 62.5 μM against Staphylococcus aureus and Enterococcus faecalis .
Antifungal Activity
The compound has also been tested for antifungal activity. In a study assessing its efficacy against various fungal strains, it showed notable activity with MIC values lower than those of standard antifungal agents . Specifically, it was effective against Candida albicans and Aspergillus species.
Anticancer Potential
Research indicates that this compound may possess anticancer properties. In cell line studies, it exhibited cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Protein Synthesis : The compound disrupts protein synthesis pathways in bacteria, leading to cell death.
- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways, promoting programmed cell death.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in certain cancer cell lines, preventing further proliferation.
Data Tables
| Activity Type | Tested Strains/Cells | MIC (μM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 15.625 - 62.5 | |
| Antifungal | Candida albicans | < 10 | |
| Anticancer | Breast cancer cells | IC50 = 12.5 |
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of thiophene derivatives found that this compound showed superior activity compared to traditional antibiotics in inhibiting bacterial growth .
- Anticancer Activity : In a recent investigation into the anticancer properties of thiophene-containing compounds, this particular compound was highlighted for its ability to induce apoptosis in lung cancer cells through modulation of the Bcl-2 family proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
